

Application Notes and Protocols for the Enantioselective Total Synthesis of (-)-Mycoleptodiscin A

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Compound of Interest

Compound Name: *Mycoleptodiscin A*

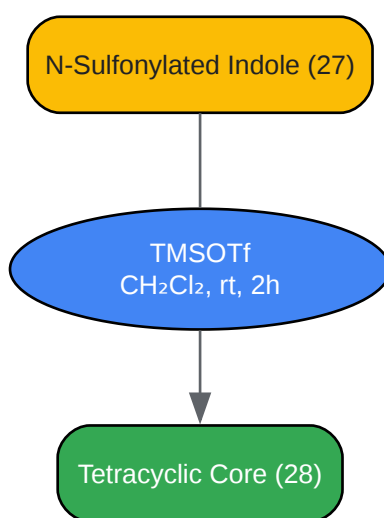
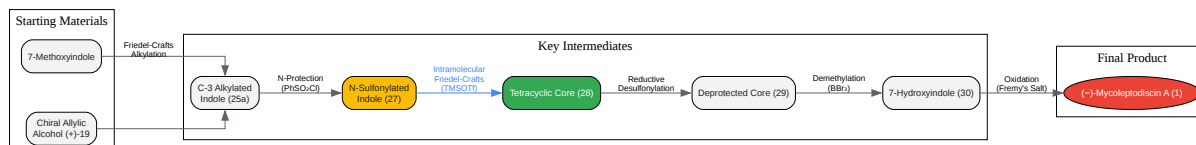
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These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of the indolosesquiterpenoid natural product, (-)-**Mycoleptodiscin A**. The synthesis, as reported by Dethe, Sau, and Mahapatra in 2016, employs a biomimetic approach highlighted by a crucial intramolecular Friedel-Crafts reaction to construct the core architecture of the molecule. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to the synthetic route and characterization of the key intermediates.

Synthetic Strategy Overview

The total synthesis of (-)-**Mycoleptodiscin A** is achieved through a convergent route, commencing with the preparation of an enantiopure chiral allylic alcohol and its subsequent coupling with 7-methoxyindole. A key innovation in this synthesis is the strategic use of a phenylsulfonyl protecting group on the indole nitrogen. This modification deactivates the otherwise more reactive C-2 position of the indole, thereby facilitating a regioselective intramolecular Friedel-Crafts cyclization at the C-4 position. The final steps of the synthesis involve deprotection and oxidation to furnish the target natural product.



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